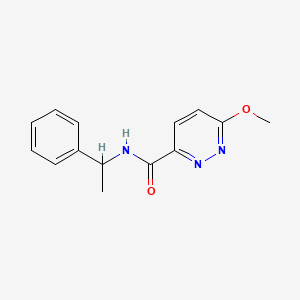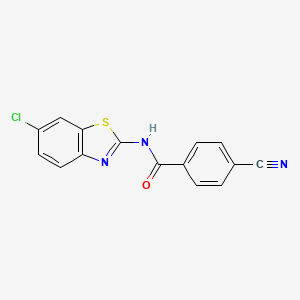
3-(Bromomethyl)-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Bromomethyl)-2,3-dihydro-1-benzofuran” is likely a brominated organic compound. Brominated compounds are often used in organic synthesis due to their reactivity . They can participate in various chemical reactions, making them useful in the synthesis of complex molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromomethyl compounds are often synthesized through allylation of ketones . This involves the reaction of a ketone with a bromomethyl compound, leading to the formation of a new carbon-carbon bond .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzofuran ring with a bromomethyl group attached. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The bromomethyl group would be attached at the 3-position of the benzofuran ring .
Chemical Reactions Analysis
Bromomethyl compounds are known to participate in various chemical reactions. They can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . They can also participate in elimination reactions, leading to the formation of alkenes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Domino Process to 2,3-Disubstituted Benzofurans : A CuI-catalyzed coupling method was developed for producing 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, showcasing an innovative approach to accessing diverse benzofuran derivatives with various substituents (Biao Lu et al., 2007).
Palladium-Catalyzed Arylation : The palladium-catalyzed direct 3-arylation of benzofurans was identified as a cost-effective route for synthesizing 3-arylbenzofuran derivatives, employing low catalyst loadings and tolerating a wide range of functionalities (M. Ionita et al., 2010).
Antimicrobial Screening of Benzofuran Aryl Ureas and Carbamates : A study reported on the synthesis, characterization, and antimicrobial screening of benzofuran aryl ureas and carbamates, starting from bromo salicylaldehyde. This work highlights the biological importance of benzofuran derivatives (H. M. N. Kumari et al., 2019).
Synthesis of Benzofuran and Related Benzimidazole Derivatives : Research into the synthesis of novel benzofuran and related benzimidazole derivatives for evaluating in vitro anti-HIV-1, anticancer, and antimicrobial activities demonstrates the potential pharmaceutical applications of benzofuran compounds (S. Rida et al., 2006).
Applications in Drug Synthesis and Characterization
- Synthesis of 3H,3′H-Spiro[benzofuran-2,1′-isoindole]-3,3′-diones : An efficient methodology employing monobromomalononitrile (MBM) as a brominating agent under ambient conditions for synthesizing spiro[benzofuran-2,1′-isoindole]-3,3′-diones, showcasing a non-hazardous approach to benzofuran derivatives (Ashis Kundu et al., 2014).
Wirkmechanismus
Target of Action
Compounds containing a bromomethyl group, like “3-(Bromomethyl)-2,3-dihydro-1-benzofuran”, are often used in organic synthesis due to their reactivity. They can act as electrophiles in reactions with nucleophiles .
Mode of Action
The bromomethyl group in “this compound” can undergo various reactions. For instance, it can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(bromomethyl)-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXKHJGWWLOXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2705743.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2705750.png)

![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)
![5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2705755.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705757.png)

![3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2705761.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2705764.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2705765.png)
